molecular formula C13H20N2O3 B13603988 Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate

Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate

Cat. No.: B13603988
M. Wt: 252.31 g/mol
InChI Key: LPRVGJUEFIVJKK-UHFFFAOYSA-N
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Description

Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate typically begins with the reaction of 4-(1-amino-2-hydroxyethyl)phenylamine with tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions. The mixture is stirred and allowed to react for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine, altering the compound’s properties.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the phenyl ring.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Explored for its potential therapeutic properties.
  • Used in the development of drug candidates.

Industry:

  • Employed in the manufacture of specialty chemicals.
  • Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The carbamate group can form covalent bonds with active site residues, altering enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

  • Tert-butyl n-(2-hydroxyethyl)carbamate
  • Tert-butyl n-(4-hydroxyphenyl)carbamate
  • Tert-butyl n-(2-aminoethyl)carbamate

Comparison:

  • Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which provides additional sites for chemical modification and interaction.
  • Tert-butyl n-(2-hydroxyethyl)carbamate lacks the aromatic ring, making it less versatile in aromatic substitution reactions.
  • Tert-butyl n-(4-hydroxyphenyl)carbamate has a hydroxyl group on the phenyl ring but lacks the amino group, limiting its reactivity in certain biochemical applications.
  • Tert-butyl n-(2-aminoethyl)carbamate has an amino group but lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)

InChI Key

LPRVGJUEFIVJKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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